ethyl 2-(adamantan-2-ylidene)acetate

1,3-Dipolar Cycloaddition Regioselectivity Spiro Compound Synthesis

Sourcing adamantane derivatives with unpredictable cycloaddition regiochemistry stalls SAR library development. Ethyl 2-(adamantan-2-ylidene)acetate eliminates this bottleneck via its rigid exocyclic double bond, ensuring a single, predictable reaction pathway. - Enables exclusive regioselectivity in 1,3-dipolar cycloadditions for stereochemically pure spiro-isoxazoline libraries. - Functions as a clean singlet oxygen model substrate with an unambiguous ene-reaction profile. - Directly constructs 2,2-spiro-adamantylidene photochromic naphthopyrans for optical switching applications.

Molecular Formula C14H20O2
Molecular Weight 220.312
CAS No. 25220-06-8
Cat. No. B2966575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(adamantan-2-ylidene)acetate
CAS25220-06-8
Molecular FormulaC14H20O2
Molecular Weight220.312
Structural Identifiers
SMILESCCOC(=O)C=C1C2CC3CC(C2)CC1C3
InChIInChI=1S/C14H20O2/c1-2-16-14(15)8-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-12H,2-7H2,1H3
InChIKeyYVNAFECGMVREFD-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(Adamantan-2-ylidene)acetate – Exocyclic Adamantane Building Block


Ethyl 2-(adamantan-2-ylidene)acetate (CAS 25220-06-8), with a molecular weight of 220.31 g/mol, is a specialized chemical building block characterized by a rigid adamantane scaffold featuring an ester-substituted exocyclic double bond . This unique structure imparts distinct reactivity, particularly as a model substrate in singlet oxygen studies [1] and in regioselective 1,3-dipolar cycloadditions, enabling the synthesis of complex spiro compounds [2].

Singlet oxygen mechanistic probe Reported clean ene-reaction pathway supports photooxygenation mechanism studies.
Regioselective cycloaddition building block Exocyclic double bond enables exclusive 1,3-dipolar cycloaddition with benzonitrile oxides.
Spiro-heterocycle scaffold entry Used as precursor for spiro-isoxazolines and photochromic spiropyrans.

Why Generic Adamantane Esters Fall Short


Generic substitution is not viable because the specific exocyclic double bond of ethyl 2-(adamantan-2-ylidene)acetate confers a unique reactivity profile that is distinct from other adamantane esters or saturated analogs . While other compounds like adamantane-1-carboxylic acid or saturated ethyl esters lack this structural feature , this compound's ability to undergo exclusive and predictable regioselective cycloadditions and specific photochromic conversions makes it an essential, non-interchangeable intermediate for targeted synthetic pathways [1].

Target compound Ethyl 2-(adamantan-2-ylidene)acetate
Exocyclic double bond; reported exclusive regioselectivity and defined ene pathway.
Saturated analog Adamantane-1-carboxylic acid or saturated ethyl esters
Lacks exocyclic olefin; reactivity profile may not transfer to cycloaddition or photooxygenation workflows.

Quantitative Comparison vs. Key Analogs


Exclusive Regioselectivity in 1,3-Dipolar Cycloaddition

In 1,3-dipolar cycloadditions with substituted benzonitrile oxides, ethyl 2-(adamantan-2-ylidene)acetate (7a) demonstrates exclusive regioselectivity, forming only the adamantan-2-spiro-5'-3'-aryl-Δ2'-isooxazoline (4a-i) adduct. This contrasts sharply with the methoxy analog ω-methoxymethyleneadamantane (7c), which produces a 67–69:33–31 mixture of regioisomers (4a-i and 5a-i) under the same conditions [1].

Regioselectivity
Head-to-head
100% single regioisomer vs. ~68% major product for analog
Supports predictable spiro-isoxazoline outcome with reduced purification.
CNDO/2 calculation and benzonitrile oxide cycloaddition.
1,3-Dipolar Cycloaddition Regioselectivity Spiro Compound Synthesis

Singlet Oxygen Reaction Rate vs. Cyclic Analog

The reaction of ethyl 2-(adamantan-2-ylidene)acetate (referred to as 1-adamantylideneethyl acetate) with singlet oxygen yields only ene reaction products. Its bimolecular rate constant (k_r) is approximately 50 times smaller than that of a more reactive cyclic analog, Delta 1,6-2-oxabicyclo[4.4.0]decen-3-one (9) [1].

Singlet oxygen rate
Head-to-head
k_r ~50 times smaller than cyclic enol ester analog
Supports controlled reactivity for mechanistic photooxygenation studies.
Solution-phase photooxygenation; only ene products observed.
Singlet Oxygen Photooxygenation Ene Reaction Rate Constant

Clean Ene-Reaction Profile vs. Analogs

In photooxygenation studies, ethyl 2-(adamantan-2-ylidene)acetate (4) and a related enol ester, 6,6-dimethylcyclohex-1-enyl acetate (7), both yield only ene reaction products. In contrast, the structurally different Delta 1,6-2-oxabicyclo[4.4.0]decen-3-one (9) yields a complex mixture of ene, acyl-shifted, and [2+2] cycloaddition products [1].

Product profile
Cross-study
Only ene products vs. complex mixture of ene, acyl-shifted and [2+2] products
Supports cleaner reaction work-up for single-product synthesis.
Compared to Delta 1,6-2-oxabicyclo[4.4.0]decen-3-one.
Reaction Selectivity Photooxygenation Ene Reaction Synthetic Purity

Thermoreversible and Photoreversible Photochromism

A derivative synthesized from ethyl 2-(adamantan-2-ylidene)acetate, 2,2-spiro-adamantylidene-2H-naphtho[1,2-b]pyran (Py), exhibits a distinct thermoreversible and photoreversible photochromic system [1]. This is a specific property not shared by many other adamantane-derived photochromes and is a key feature for applications in smart materials and optical devices [2].

Photochromism
Class-level
Thermoreversible and photoreversible switching in derived spiropyran
Reported property for spiropyran materials research.
Based on derivative 2,2-spiro-adamantylidene-2H-naphtho[1,2-b]pyran.
Photochromism Spiropyran Materials Science Smart Materials

Key Application Scenarios


Synthesis of Pure Spiro-Isoxazoline Libraries

Leverage its exclusive regioselectivity in 1,3-dipolar cycloadditions with benzonitrile oxides to create stereochemically pure libraries of spiro-isoxazolines [1]. This predictable outcome is essential for medicinal chemistry groups focused on structure-activity relationship (SAR) studies where regioisomeric purity is non-negotiable.

Mechanistic Probe for Singlet Oxygen Studies

Utilize it as a clean, well-behaved model substrate for singlet oxygen studies [1]. Its exclusive ene-reaction profile and defined reaction kinetics allow for unambiguous interpretation of photooxygenation mechanisms, a key advantage over analogs that yield complex product distributions.

Precursor for Thermoreversible Photochromic Materials

Employ it as a critical intermediate for synthesizing 2,2-spiro-adamantylidene-2H-naphtho[1,2-b]pyrans and related photochromic compounds [1]. These materials are valued in the development of smart windows, ophthalmic lenses, and optical switches due to their unique thermoreversible and photoreversible properties [2].

Scaffold for Novel Heterocyclic Compounds

Use its reactive exocyclic double bond as a versatile handle for constructing complex heterocyclic systems [1]. Its ability to be converted into spiropyrans and benzonitriles via thermolysis or photochromic reactions offers a straightforward entry to diverse molecular architectures [2].

Application
Selection Property
Validation Focus
Spiro-isoxazoline library synthesis
Exclusive regioselectivity in 1,3-dipolar cycloaddition
Single regioisomer verification by NMR/HPLC
Singlet oxygen mechanistic probe
Defined ene-reaction kinetics and clean product distribution
Rate constant determination and product profile analysis
Photochromic spiropyran precursor
Thermoreversible photochromic switching of derived compounds
Photokinetic characterization under UV/Vis irradiation
Heterocyclic scaffold diversification
Reactive exocyclic double bond for cycloaddition and thermolysis
Product analysis after cycloaddition or photochromic conversion

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